4-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
CAS No.: 920244-55-9
Cat. No.: VC4620027
Molecular Formula: C16H14N4O5S2
Molecular Weight: 406.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920244-55-9 |
|---|---|
| Molecular Formula | C16H14N4O5S2 |
| Molecular Weight | 406.43 |
| IUPAC Name | 4-nitro-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C16H14N4O5S2/c21-20(22)12-3-5-13(6-4-12)27(23,24)17-9-10-25-16-8-7-14(18-19-16)15-2-1-11-26-15/h1-8,11,17H,9-10H2 |
| Standard InChI Key | LEZQBQCGFXEFLL-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Basic Properties
4-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide (CAS No. 920244-55-9) is a synthetic organic compound with the molecular formula C₁₆H₁₄N₄O₅S₂ and a molecular weight of 406.43 g/mol . Its IUPAC name reflects its intricate structure: 4-nitro-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzenesulfonamide.
Table 1: Fundamental Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| CAS Registry Number | 920244-55-9 | |
| Molecular Formula | C₁₆H₁₄N₄O₅S₂ | |
| Molecular Weight | 406.43 g/mol | |
| SMILES Notation | C1=CSC(=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)N+[O-] | |
| Solubility | Not publicly available |
The compound’s structure combines a benzenesulfonamide core (with a nitro group at the para position), an ethoxy linker, and a pyridazine-thiophene hybrid ring system . This arrangement suggests potential for electronic interactions and hydrogen bonding, critical for biological activity.
Synthetic Methodology
The synthesis of 4-nitro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide involves multi-step reactions, typically including:
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Formation of the Pyridazine-Thiophene Core:
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Thiophene-2-carboxylic acid derivatives are coupled with pyridazine precursors via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.
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Example: Reacting 6-chloropyridazine with thiophen-2-ylboronic acid under palladium catalysis.
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Introduction of the Ethoxy Linker:
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The hydroxyl group of pyridazin-3-ol intermediates undergoes alkylation with 2-chloroethylamine derivatives.
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Sulfonamide Coupling:
Table 2: Key Reaction Conditions
Industrial-scale production remains unoptimized, but lab-scale yields typically range from 45% to 65%.
Structural and Spectroscopic Characterization
The compound’s structure has been validated through advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR):
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Infrared Spectroscopy (IR):
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Strong absorption bands at 1345 cm⁻¹ (asymmetric S=O stretch) and 1530 cm⁻¹ (NO₂ symmetric stretch).
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Mass Spectrometry:
| Technique | Key Signals | Functional Group Identified |
|---|---|---|
| ¹H NMR | δ 8.45 (s, NH) | Sulfonamide proton |
| ¹³C NMR | 152.4 ppm | Nitro-substituted aromatic carbon |
| IR | 1345 cm⁻¹ | Sulfonyl group |
Pharmacological and Toxicological Considerations
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ADME Properties:
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Toxicity:
Table 4: Predicted Pharmacokinetic Parameters
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